molecular formula C13H13BrN4O2 B2514745 5-bromo-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide CAS No. 1358128-06-9

5-bromo-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide

Cat. No.: B2514745
CAS No.: 1358128-06-9
M. Wt: 337.177
InChI Key: UWISGFGUEREAPL-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materialsThe final step involves the coupling of the furan-2-carboxamide moiety under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

5-bromo-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-bromo-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide is unique due to its specific combination of functional groups and ring systems. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-bromo-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O2/c14-11-4-3-10(20-11)12(19)17-9-7-15-13(16-8-9)18-5-1-2-6-18/h3-4,7-8H,1-2,5-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWISGFGUEREAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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